2,5-Bishydroxymethyl tetrahydrofuran diacetate

Vue d'ensemble

Description

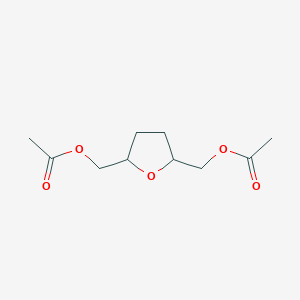

2,5-Bishydroxymethyl tetrahydrofuran diacetate is an organic compound with the molecular formula C10H16O5 and a molecular weight of 216.23 g/mol . It is a derivative of tetrahydrofuran, a heterocyclic compound, and is characterized by the presence of two hydroxymethyl groups and two acetate groups attached to the tetrahydrofuran ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bishydroxymethyl tetrahydrofuran diacetate typically involves the acetylation of 2,5-bishydroxymethyl tetrahydrofuran. The process can be summarized as follows:

Starting Material: 2,5-Bishydroxymethyl tetrahydrofuran.

Reagents: Acetic anhydride and a catalyst such as pyridine.

Reaction Conditions: The reaction is carried out under reflux conditions, typically at temperatures around 60-80°C, for several hours.

Product Isolation: The reaction mixture is then cooled, and the product is isolated by extraction and purification techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

2,5-Bishydroxymethyl tetrahydrofuran diacetate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The acetate groups can be reduced to hydroxyl groups under specific conditions.

Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of 2,5-bisformyl tetrahydrofuran or 2,5-biscarboxy tetrahydrofuran.

Reduction: Formation of 2,5-bishydroxymethyl tetrahydrofuran.

Substitution: Formation of 2,5-bis(aminomethyl) tetrahydrofuran or 2,5-bis(thiomethyl) tetrahydrofuran.

Applications De Recherche Scientifique

Properties of 2,5-Bishydroxymethyl Tetrahydrofuran Diacetate

- Chemical Structure : BHTDA is characterized by two hydroxymethyl groups on a tetrahydrofuran ring, with acetyl groups that enhance its reactivity and solubility.

- Appearance : Typically presents as a clear colorless to pale yellow oil.

- Stability : Highly hygroscopic, requiring careful handling to maintain integrity.

- Solubility : Slightly soluble in solvents like ethyl acetate and methanol.

- Boiling Point : Approximately 105°C.

Synthetic Approaches

The synthesis of BHTDA primarily involves the acetylation of BHMF or direct reduction processes from 5-hydroxymethylfurfural (HMF). Various methods have been explored to optimize yield and purity:

- Biocatalytic Reduction : Utilizing microorganisms such as Burkholderia contaminans to convert HMF into BHMF with high yields (up to 95%) under controlled conditions .

- Catalytic Hydrogenation : Employing precious metal catalysts (e.g., Pt/C) under mild conditions to achieve high conversion rates of HMF to BHMF .

- One-Pot Synthesis : Recent advancements have introduced one-pot chemobiocatalytic methods using inexpensive substrates like fructose, enhancing efficiency and sustainability .

Applications in Scientific Research

BHTDA has shown promise across several domains:

Bio-based Materials

BHTDA serves as a monomer for producing bio-based polymers and materials. Its structural features allow it to be integrated into polyurethanes and other polymeric systems, potentially replacing petroleum-derived counterparts.

Chemical Intermediates

As a versatile chemical intermediate, BHTDA can be transformed into various derivatives for pharmaceuticals and agrochemicals. Its reactivity facilitates the synthesis of complex molecules required in drug development.

Fuel Additives

BHTDA's properties make it suitable as an additive in biofuels, improving combustion characteristics and reducing emissions when blended with traditional fuels.

Case Study 1: Biocatalytic Production

A study demonstrated the biocatalytic reduction of HMF to BHMF using Burkholderia contaminans, achieving a yield of 93.7% in a fed-batch process within 48 hours. This method highlights the potential for sustainable production pathways in industrial applications .

Case Study 2: Polymer Development

Research has indicated that incorporating BHTDA into polyurethane formulations enhances mechanical properties while maintaining biodegradability. This application is particularly relevant in the context of developing sustainable materials that meet environmental standards .

Mécanisme D'action

The mechanism of action of 2,5-Bishydroxymethyl tetrahydrofuran diacetate involves its ability to undergo various chemical transformations due to the presence of reactive hydroxymethyl and acetate groups. These groups can participate in oxidation, reduction, and substitution reactions, allowing the compound to interact with different molecular targets and pathways. The specific molecular targets and pathways depend on the context of its application, such as in biochemical assays or material synthesis.

Comparaison Avec Des Composés Similaires

2,5-Bishydroxymethyl tetrahydrofuran diacetate can be compared with other similar compounds, such as:

2,5-Bishydroxymethyl tetrahydrofuran: Lacks the acetate groups, making it less reactive in certain substitution reactions.

2,5-Bisformyl tetrahydrofuran: Contains formyl groups instead of hydroxymethyl groups, leading to different reactivity and applications.

2,5-Biscarboxy tetrahydrofuran: Contains carboxylic acid groups, which can form esters and amides, expanding its utility in polymer chemistry.

The uniqueness of this compound lies in its dual hydroxymethyl and acetate functionalities, which provide a versatile platform for various chemical modifications and applications.

Activité Biologique

2,5-Bishydroxymethyl tetrahydrofuran diacetate (BHTDA) is a derivative of tetrahydrofuran that has garnered attention for its potential biological activities. This compound is characterized by its two hydroxymethyl groups and diacetate functionality, which may influence its interaction with biological systems. This article explores the biological activities of BHTDA, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : CHO

- Molecular Weight : 178.19 g/mol

BHTDA's biological activity is primarily attributed to its ability to interact with various biomolecules. It exhibits antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. The presence of hydroxyl groups in BHTDA enhances its reactivity towards free radicals, thereby contributing to its antioxidant capabilities.

Key Mechanisms:

- Antioxidant Activity : BHTDA demonstrates strong antioxidant activity by scavenging free radicals and preventing oxidative damage to cellular components .

- DNA Interaction : Preliminary studies suggest that BHTDA may interact with DNA, potentially inducing strand breaks in a dose-dependent manner. This interaction could have implications for its use in cancer research.

- Biochemical Pathways : The compound is involved in various biochemical pathways that enhance cellular defense mechanisms against oxidative stress.

Biological Activities

The following table summarizes the reported biological activities of BHTDA:

Study 1: Antioxidant Efficacy

A study evaluated the antioxidant efficacy of BHTDA using various in vitro models. Results indicated that BHTDA significantly reduced lipid peroxidation in rat liver homogenates, suggesting its potential as a protective agent against oxidative damage.

Study 2: Cytotoxic Effects on Cancer Cells

Research conducted on human cancer cell lines demonstrated that BHTDA exhibits cytotoxic effects, particularly against breast and colon cancer cells. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Study 3: Enzyme Interaction

In another investigation, BHTDA was found to inhibit the activity of specific enzymes associated with metabolic disorders. This inhibition suggests a possible therapeutic role in managing conditions such as diabetes and obesity by modulating metabolic pathways .

Pharmacokinetics

Understanding the pharmacokinetics of BHTDA is crucial for evaluating its therapeutic potential. Preliminary data indicate that:

- Absorption : Rapidly absorbed following oral administration.

- Distribution : Widely distributed throughout tissues due to its lipophilic nature.

- Metabolism : Metabolized primarily in the liver through conjugation reactions.

- Excretion : Excreted via urine as metabolites.

Propriétés

IUPAC Name |

[5-(acetyloxymethyl)oxolan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O5/c1-7(11)13-5-9-3-4-10(15-9)6-14-8(2)12/h9-10H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXKOWWAMUSQKRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1CCC(O1)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40285157 | |

| Record name | 1,6-di-o-acetyl-2,5-anhydro-3,4-dideoxyhexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6973-62-2 | |

| Record name | NSC40742 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40742 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,6-di-o-acetyl-2,5-anhydro-3,4-dideoxyhexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.